N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide is a synthetic compound studied for its potential use in treating proliferative diseases. [ [] ] It belongs to a class of compounds known as kinase inhibitors, specifically targeting Janus kinase (JAK) subtypes. [ [] ]
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide is believed to act as a JAK inhibitor. [ [] ] Although the exact mechanism is not described in the papers, JAK inhibitors typically function by binding to the ATP-binding site of JAK kinases, preventing the phosphorylation of downstream signaling molecules involved in cell growth and proliferation. [ [] ]
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide has been investigated in combination with other kinase inhibitors for potential use in treating proliferative diseases. [ [] ] The rationale behind combining different kinase inhibitors is to target multiple signaling pathways involved in disease progression, potentially enhancing efficacy and reducing drug resistance. [ [] ]
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2